2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide
Overview
Description
2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an amino group at the 5-position and a phenyl group at the 4-position of the imidazole ring, with an acetamide group attached to the nitrogen atom at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of a dehydrating agent.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a phenyl halide reacts with the imidazole ring.
Amination: The amino group at the 5-position is introduced through a nitration reaction followed by reduction.
Acetylation: Finally, the acetamide group is introduced through acetylation of the amino group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group.
Reduction: Reduction reactions can reduce nitro groups to amino groups.
Substitution: Substitution reactions can replace the phenyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Common reagents include halides and strong bases.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazoles.
Scientific Research Applications
2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including antibacterial and antifungal properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The phenyl group enhances the compound's ability to interact with biological targets, while the acetamide group can improve its solubility and stability.
Comparison with Similar Compounds
Imidazole: The parent compound without substituents.
4-Phenyl-1H-imidazole: Similar to the target compound but without the amino and acetamide groups.
2-(5-amino-1H-imidazol-1-yl)acetamide: Similar to the target compound but without the phenyl group.
Uniqueness: 2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide is unique due to the presence of both the phenyl and acetamide groups, which enhance its biological activity and chemical properties compared to its simpler analogs.
Properties
IUPAC Name |
2-(5-amino-4-phenylimidazol-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-9(16)6-15-7-14-10(11(15)13)8-4-2-1-3-5-8/h1-5,7H,6,13H2,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCPYIQGNWLIOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269927 | |
Record name | 5-Amino-4-phenyl-1H-imidazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235438-82-0 | |
Record name | 5-Amino-4-phenyl-1H-imidazole-1-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235438-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-4-phenyl-1H-imidazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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